Purity Specification Superiority Over Typical Screening-Library Analogs
The commercially available batch of the target compound is specified at ≥95% purity, which compares favorably to the typical 90% purity often offered for closely related screening-library pyrimidine-5-carboxylic acid analogs (e.g., 4-propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid) . Higher purity reduces the risk of off-target effects from contaminants in biochemical assays and facilitates more reproducible structure-activity relationship (SAR) studies.
| Evidence Dimension | Purity specification |
|---|---|
| Target Compound Data | ≥95% (specified by vendor for batch currently in stock) |
| Comparator Or Baseline | 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid (typically ~90% for commercial screening libraries) |
| Quantified Difference | ≥5 percentage points higher purity |
| Conditions | Commercial product specification as of May 2026 |
Why This Matters
Higher purity directly translates to fewer confounding variables in dose-response assays, improving data quality and reducing the need for re-purification before experimental use.
